(2,6-Dichlorophenyl)hydrazine

Beschreibung

The exact mass of the compound (2,6-Dichlorophenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,6-Dichlorophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichlorophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

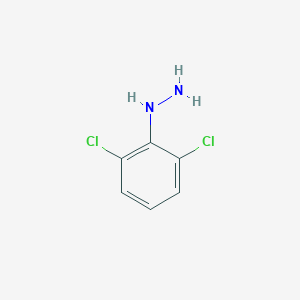

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTWYHVEGJBGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163762 | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-24-7 | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14763-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR5C8QGQ8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2,6-Dichlorophenyl)hydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of Steric Hindrance and Electronic Effects

(2,6-Dichlorophenyl)hydrazine, often supplied as its more stable hydrochloride salt, is a highly valuable substituted arylhydrazine in the fine chemical and pharmaceutical industries. Its utility stems not merely from the reactive hydrazine moiety, but from the profound influence of the vicinal chlorine atoms on the phenyl ring. These ortho-substituents exert significant steric and electronic effects that modulate the reactivity of the hydrazine group and influence the properties of the resulting heterocyclic products. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the hydrazine compared to its unsubstituted counterpart, a factor that must be considered in reaction kinetics. Simultaneously, the steric bulk of the chlorine atoms can direct the regioselectivity of cyclization reactions, offering a powerful tool for synthetic chemists to construct complex molecular architectures with high precision.

This guide provides an in-depth exploration of (2,6-Dichlorophenyl)hydrazine, from its fundamental properties and synthesis to its core applications in the construction of key heterocyclic scaffolds, such as indoles and pyrazoles. The protocols and insights provided are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the critical "why" behind the methodological choices.

Molecular Structure and Physicochemical Properties

The foundational knowledge of a reagent begins with its structure and physical characteristics. (2,6-Dichlorophenyl)hydrazine is an aromatic compound characterized by a hydrazine group (-NHNH₂) attached to a benzene ring substituted with two chlorine atoms at the 2 and 6 positions. It is most commonly handled as the hydrochloride salt to improve its stability and shelf-life.

Table 1: Physicochemical and Identification Properties of (2,6-Dichlorophenyl)hydrazine and its Hydrochloride Salt

| Property | Value | Source(s) |

| IUPAC Name | (2,6-dichlorophenyl)hydrazine | [1] |

| Synonyms | 2,6-Dichlorophenylhydrazine | [2] |

| CAS Number | 14763-24-7 (Free Base) | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ (Free Base) | [1] |

| Molecular Weight | 177.03 g/mol (Free Base) | [1] |

| Appearance | White to pale cream or pale yellow powder (Hydrochloride Salt) | [3][4] |

| IUPAC Name (Salt) | (2,6-dichlorophenyl)hydrazine;hydrochloride | [2] |

| CAS Number (Salt) | 50709-36-9 | [3] |

| Molecular Formula (Salt) | C₆H₇Cl₃N₂ | [1][2] |

| Molecular Weight (Salt) | 213.49 g/mol | [3] |

| Melting Point (Salt) | 225 °C (decomposition) | [3] |

Synthesis of (2,6-Dichlorophenyl)hydrazine Hydrochloride

The most established and reliable method for synthesizing arylhydrazines is the reduction of a corresponding diazonium salt, which is in turn generated from the parent aniline. This multi-step process is a cornerstone of industrial and laboratory organic synthesis.

Synthesis Workflow Overview

The conversion of 2,6-dichloroaniline to (2,6-dichlorophenyl)hydrazine hydrochloride proceeds via a two-step sequence: diazotization of the aniline followed by reduction of the resulting diazonium salt.

Caption: Workflow for the synthesis of (2,6-Dichlorophenyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of the initial diazotization is critical; a failure to maintain low temperatures will lead to decomposition of the diazonium salt and significantly reduced yields. The endpoint of the reduction is also crucial and can be monitored by the disappearance of the characteristic color of the diazonium salt coupling with a test reagent (e.g., 2-naphthol).

Materials:

-

2,6-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2,6-dichloroaniline (1 equiv.) in concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. Causality: The aniline must be fully protonated to form the aniline hydrochloride, and the low temperature is essential to prevent the highly unstable diazonium salt from decomposing. b. Prepare a solution of sodium nitrite (1.05 equiv.) in cold deionized water. c. Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension, ensuring the temperature does not rise above 5 °C. Causality: A slow, controlled addition prevents localized heating and runaway decomposition of the diazonium salt. d. Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is now complete.

-

Reduction: a. In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (3-4 equiv.) in concentrated HCl. Cool this solution in an ice bath. Causality: Stannous chloride is the reducing agent. Using a significant excess ensures the complete conversion of the diazonium salt. b. Slowly and carefully add the cold diazonium salt solution from Step 1d to the cold, stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt will begin to form. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature. d. Collect the precipitated solid by vacuum filtration. e. Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like hexane to aid in drying. f. Dry the product under vacuum to yield (2,6-Dichlorophenyl)hydrazine hydrochloride as a crystalline solid.

Core Reactivity and Synthetic Applications

(2,6-Dichlorophenyl)hydrazine is a key building block for nitrogen-containing heterocycles. Its two primary applications are the Fischer indole synthesis and the Knorr pyrazole synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from an arylhydrazine and a ketone or aldehyde.[5] The reaction proceeds through a hydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement.

Sources

- 1. (2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9 [matrix-fine-chemicals.com]

- 2. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. chemrevlett.com [chemrevlett.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (2,6-Dichlorophenyl)hydrazine (CAS: 50709-36-9)

This document provides a comprehensive technical overview of (2,6-Dichlorophenyl)hydrazine, primarily available as its hydrochloride salt (CAS No. 50709-36-9). As a pivotal intermediate in synthetic organic chemistry, this compound serves as a critical building block for various complex molecules. This guide delves into its chemical properties, synthesis, analytical characterization, key applications, and essential safety protocols, offering field-proven insights for its effective use in a laboratory and developmental setting.

Core Compound Identity and Properties

(2,6-Dichlorophenyl)hydrazine is an aromatic hydrazine derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and a hydrazine group at position 1. Due to the basicity of the hydrazine moiety, it is most commonly supplied and utilized as a more stable hydrochloride salt, which appears as a white to light yellow crystalline powder.[1][2] This form enhances its shelf-life and handling characteristics.

The strategic placement of the chlorine atoms ortho to the hydrazine group imparts specific steric and electronic properties that are crucial for its reactivity and the stability of its downstream products.

Physicochemical and Spectroscopic Data

The fundamental properties of (2,6-Dichlorophenyl)hydrazine hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 50709-36-9 | [3] |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][3] |

| Molecular Weight | 213.49 g/mol | [4][5] |

| Appearance | White to light yellow/orange powder or crystals | [1][2] |

| Melting Point | 225 °C (decomposes) | [1][5][6] |

| IUPAC Name | (2,6-dichlorophenyl)hydrazine;hydrochloride | [3] |

| InChI Key | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | [3][5] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Synthesis and Purification

The most prevalent laboratory and industrial synthesis of (2,6-Dichlorophenyl)hydrazine hydrochloride begins with the readily available precursor, 2,6-dichloroaniline. The process involves a classical diazotization reaction followed by a controlled reduction.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of (2,6-Dichlorophenyl)hydrazine HCl.

Expert Rationale and Protocol

The choice of a two-step, one-pot synthesis is driven by efficiency and the instability of the intermediate diazonium salt.

-

Causality of Low Temperature: The initial diazotization reaction is highly exothermic. Maintaining a temperature of -15 °C to 0°C is critical to prevent the decomposition of the thermally labile diazonium salt, which would otherwise lead to undesired side products and reduced yield.[1]

-

Mechanism of Reduction: Stannous chloride (SnCl₂) is a mild and effective reducing agent for converting the diazonium salt to the corresponding hydrazine. The reaction proceeds in a strong acid medium (concentrated HCl) which also facilitates the immediate precipitation of the product as its hydrochloride salt, driving the reaction to completion and simplifying isolation.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard procedures and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloroaniline (10.0 g, 61.72 mmol) in an appropriate amount of concentrated hydrochloric acid.[1] Cool the resulting solution to -15 °C using an acetone/dry ice bath.

-

Diazotization: Dissolve sodium nitrite (5.11 g, 74.00 mmol) in water and add it dropwise to the aniline solution, ensuring the internal temperature does not rise above -10 °C. Stir the mixture for 15-30 minutes at this temperature.[1]

-

Reduction: In a separate beaker, prepare a solution of stannous chloride (e.g., 1.7 g, 7.5 mmol per 3 mmol of aniline, scaled accordingly) in concentrated HCl.[7] Add this reducing solution dropwise to the cold diazonium salt suspension. A precipitate will begin to form.

-

Reaction Completion & Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.[7]

-

Purification: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials or soluble impurities.[7]

-

Drying: Dry the collected solid under vacuum to yield (2,6-Dichlorophenyl)hydrazine hydrochloride. The product is typically used without further purification.[7]

Applications in Pharmaceutical and Chemical Synthesis

(2,6-Dichlorophenyl)hydrazine is a valuable synthon, primarily for constructing nitrogen-containing heterocyclic compounds. Its most well-documented use is in the synthesis of pyrazole derivatives, which are common scaffolds in medicinal chemistry.

Case Study: Synthesis of Pyrazole Derivatives

A key application involves the reaction of (2,6-Dichlorophenyl)hydrazine with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles via condensation reactions. This is exemplified by its use in preparing 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[1][4][5]

Reaction Pathway Diagram

Caption: Knorr-type pyrazole synthesis using (2,6-Dichlorophenyl)hydrazine.

The reaction mechanism involves an initial nucleophilic attack by the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The steric hindrance from the two ortho-chlorine atoms can influence the regioselectivity of the initial attack and the overall reaction kinetics.

Analytical Characterization and Quality Control

Ensuring the purity and identity of (2,6-Dichlorophenyl)hydrazine is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess purity, with typical assays requiring >98.0%. This technique is effective for separating the target compound from starting materials or side products.[8]

-

Spectroscopy: Spectroscopic analysis provides definitive structural confirmation.

Representative Spectroscopic Data

| Technique | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 7.18-7.28 (m, 1H), 7.39-7.52 (m, 2H), 10.30 (br s, 3H) | The multiplets between 7.18-7.52 ppm correspond to the three protons on the dichlorophenyl ring. The broad singlet at 10.30 ppm is characteristic of the three acidic protons of the hydrazinium (-NHNH₃⁺) group.[1] |

| Mass Spec. (MS) | m/z: 176.90 [M]⁺ | This corresponds to the mass of the free base, (2,6-Dichlorophenyl)hydrazine (C₆H₆Cl₂N₂), confirming the core molecular structure. The characteristic isotopic pattern for two chlorine atoms would also be present.[1][9] |

Safety, Handling, and Storage

(2,6-Dichlorophenyl)hydrazine hydrochloride is a hazardous substance and requires strict safety protocols.

GHS Hazard Classification

-

-

H301: Toxic if swallowed.

-

H312 + H332: Harmful in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment: [4][10]

-

Eye/Face Protection: Wear chemical safety goggles (EN 166) and/or a face shield.

-

Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: For operations that may generate dust, use a P2 (EN 143) or N95 (US) respirator cartridge.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[10]

Conclusion

(2,6-Dichlorophenyl)hydrazine (CAS 50709-36-9) is a specialized chemical intermediate with significant utility in the synthesis of heterocyclic compounds, particularly pyrazoles. Its synthesis from 2,6-dichloroaniline is a well-established process. Due to its toxic and irritant properties, adherence to stringent safety protocols during handling, storage, and disposal is mandatory. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 . PubChem. [Link]

-

(2,6-DICHLOROPHENYL)HYDRAZINE | CAS 14763-24-7 . Matrix Fine Chemicals. [Link]

-

CAS No : 50709-36-9 | (2,6-Dichlorophenyl)hydrazine Hydrochloride . Pharmaffiliates. [Link]

-

green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method . RASĀYAN Journal of Chemistry. [Link]

Sources

- 1. 2,6-Dichlorophenylhydrazine hydrochloride | 50709-36-9 [chemicalbook.com]

- 2. 2,6-Dichlorophenylhydrazine hydrochloride, 98+% 5 g | Request for Quote [thermofisher.com]

- 3. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 5. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 6. 50709-36-9 CAS MSDS (2,6-Dichlorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 2,6-Dichlorophenylhydrazine hydrochloride(50709-36-9) MS spectrum [chemicalbook.com]

- 10. fishersci.nl [fishersci.nl]

what is (2,6-Dichlorophenyl)hydrazine used for in organic chemistry

An In-depth Technical Guide: The Synthetic Utility of (2,6-Dichlorophenyl)hydrazine in Modern Organic Chemistry

Introduction: A Cornerstone Reagent for Heterocyclic Synthesis

(2,6-Dichlorophenyl)hydrazine, most commonly utilized as its hydrochloride salt, stands as a pivotal building block in the arsenal of the modern organic chemist. Its true value is realized in its capacity to serve as a robust precursor for a variety of nitrogen-containing heterocyclic scaffolds, which are foundational structures in numerous pharmaceutically active compounds.[1] The strategic placement of chlorine atoms at the 2- and 6-positions of the phenyl ring is not a trivial feature; these substituents exert profound stereoelectronic effects that can influence reaction regioselectivity, modulate the pharmacokinetic properties of the final molecule, and enhance binding interactions with biological targets.[1][2]

This guide offers a detailed exploration of the primary applications of (2,6-Dichlorophenyl)hydrazine, delving into the mechanistic underpinnings of the key reactions it facilitates, providing field-proven experimental protocols, and highlighting its significance in the landscape of drug discovery and development.

| Chemical and Physical Properties | |

| IUPAC Name | (2,6-dichlorophenyl)hydrazine;hydrochloride[3] |

| Synonyms | 2,6-Dichlorophenylhydrazine HCl |

| CAS Number | 50709-36-9[3][4][5] |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl[4][5] |

| Molecular Weight | 213.49 g/mol [4][5] |

| Appearance | White to pale cream or pale yellow powder[6] |

| Melting Point | 225 °C (decomposition)[4][5] |

Chapter 1: The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[7] (2,6-Dichlorophenyl)hydrazine serves as an exemplary substituted hydrazine for this powerful transformation.

Mechanistic Underpinnings

The reaction proceeds through a fascinating cascade of acid-catalyzed transformations. The generally accepted mechanism involves the initial condensation of (2,6-Dichlorophenyl)hydrazine with an aldehyde or ketone to form a hydrazone.[8] This intermediate then tautomerizes to its more reactive enamine form. The crucial step is a[9][9]-sigmatropic rearrangement of the protonated enamine, which forges the key C-C bond and transiently disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.[7][8] Subsequent intramolecular cyclization yields an aminal, which readily eliminates a molecule of ammonia under the acidic conditions to re-aromatize and furnish the final indole product.[7]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

The Strategic Role of 2,6-Dichloro Substitution

The presence of the ortho-chloro substituents has been ingeniously exploited in mechanistic studies. These bulky groups can sterically hinder the final aromatization step, allowing for the isolation and characterization of key intermediates like the dienone-imine, which would otherwise be transient.[2] This provides direct evidence for the proposed reaction pathway. In a synthetic context, these substituents become an integral part of the final molecule, where they can significantly improve metabolic stability and act as key binding elements in drug-receptor interactions.[1]

Experimental Protocol: Synthesis of 8-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol describes the synthesis of a tetrahydrocarbazole derivative, a common outcome when using cyclic ketones like cyclohexanone in the Fischer synthesis. The use of the hydrochloride salt is often preferred as it improves the stability of the hydrazine and the yields of the reaction.[2]

Materials:

-

(2,6-Dichlorophenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (2,6-Dichlorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.

-

Addition of Ketone: Add cyclohexanone (1.1 eq) to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the purified tetrahydrocarbazole product.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Caption: Figure 2: Experimental Workflow for Fischer Indole Synthesis.

Chapter 2: Pyrazole Synthesis via Cyclocondensation

Beyond indoles, (2,6-Dichlorophenyl)hydrazine is a premier reagent for synthesizing substituted pyrazoles, a class of five-membered heterocycles renowned for their broad spectrum of biological activities.[1][9]

The Knorr Pyrazole Synthesis and Related Reactions

The most direct method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a functional equivalent).[9][10] This reaction, often referred to as the Knorr pyrazole synthesis, is a robust and high-yielding process.[11] The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.

Caption: Figure 3: General Mechanism for Pyrazole Synthesis.

Application in Medicinal Chemistry: A Case Study

The 1,5-diarylpyrazole scaffold is of significant interest in medicinal chemistry. For instance, derivatives based on this core have been extensively investigated as cannabinoid type-1 (CB1) receptor ligands, with potential applications in various therapeutic areas.[12] The use of (2,6-Dichlorophenyl)hydrazine in the synthesis of these compounds, such as in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester, underscores its importance in generating libraries of bioactive molecules for structure-activity relationship (SAR) studies.[4][12]

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole

This protocol provides a general methodology for the synthesis of a pyrazole derivative from (2,6-Dichlorophenyl)hydrazine hydrochloride and a 1,3-dicarbonyl compound.

Materials:

-

(2,6-Dichlorophenyl)hydrazine hydrochloride

-

Ethyl 2-(4-methoxybenzoyl)acetoacetate (or similar 1,3-dicarbonyl)

-

Ethanol or N,N-Dimethylacetamide (Solvent)

-

Acid catalyst (e.g., HCl, if starting from free base) or base (e.g., triethylamine, if starting from HCl salt to liberate free hydrazine)

Procedure:

-

Reactant Solution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Hydrazine Addition: Add (2,6-Dichlorophenyl)hydrazine hydrochloride (1.0 eq) to the solution. If necessary, add a base like triethylamine (1.1 eq) to neutralize the HCl and free the hydrazine for reaction.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC. Aprotic dipolar solvents can sometimes provide better regioselectivity than protic solvents like ethanol.[9]

-

Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization.

Chapter 3: Safety and Handling

(2,6-Dichlorophenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled.[4]

| Hazard Classification & Precautionary Statements | |

| Signal Word | Danger[4][12] |

| Pictograms | GHS06 (Skull and crossbones)[4][12] |

| Hazard Statements | H301: Toxic if swallowed.[4] H312 + H332: Harmful in contact with skin or if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4] P302 + P352: IF ON SKIN: Wash with plenty of water. |

Storage and Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent degradation.[5]

Conclusion

(2,6-Dichlorophenyl)hydrazine is a powerful and versatile reagent in organic synthesis. Its primary utility in the Fischer indole and Knorr pyrazole syntheses provides chemists with reliable pathways to two of the most important heterocyclic scaffolds in medicinal chemistry. The dichloro-substitution pattern offers unique advantages for both mechanistic investigation and the fine-tuning of biological activity in drug candidates. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this invaluable chemical building block.

References

-

Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Institutes of Health. [Link]

-

Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1934. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

TMP Chem. (2019). synthesis of pyrazoles. YouTube. [Link]

-

Organic Syntheses. A ONE-POT, REGISELECTIVE SYNTHESIS OF 1,3,5-SUBSTITUTED PYRAZOLES FROM HYDRAZONES AND NITROOLEFINS. [Link]

-

Quick Company. An Improved Process For The Preparation Of Clonidine Hydrochloride. [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

Kunming Yuanrui Pharmaceutical Co., Ltd. (2016). Method for preparing clonidine hydrochloride. Patsnap. [Link]

-

PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. 2,6-Dichlorophenylhydrazine hydrochloride, 98+% 5 g | Request for Quote [thermofisher.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

A-Technical-Guide-to-the-Reactivity-of-Dichlorophenylhydrazine-Isomers-in-Modern-Synthesis

Abstract

Dichlorophenylhydrazine (DCPH) isomers are pivotal building blocks in synthetic organic chemistry, particularly in the pharmaceutical industry for the development of novel therapeutics. The substitution pattern of the two chlorine atoms on the phenyl ring profoundly influences the electronic properties and steric environment of the hydrazine moiety, leading to significant differences in reactivity among the isomers. This guide provides an in-depth analysis of the reactivity of various DCPH isomers (e.g., 2,4-DCPH, 2,6-DCPH, 3,4-DCPH) in cornerstone reactions such as the Fischer indole synthesis and Knorr pyrazole synthesis. By elucidating the underlying principles of electronic and steric effects, this paper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design and catalyst selection for the synthesis of complex heterocyclic structures, including kinase inhibitors.

Introduction: The Strategic Importance of Dichlorophenylhydrazine Isomers

Dichlorophenylhydrazine and its isomers serve as indispensable precursors for a vast array of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.[1] Their utility stems from the versatile reactivity of the hydrazine functional group (-NHNH2), which readily participates in condensation and cyclization reactions.[1] The presence of two chlorine atoms on the aromatic ring not only modulates the nucleophilicity of the hydrazine but also provides synthetic handles for further functionalization.

These compounds are particularly crucial in the synthesis of indole and pyrazole scaffolds, which are privileged structures in medicinal chemistry.[2][3] For instance, the indole ring is a key component in antimigraine drugs of the triptan class, while the pyrazole moiety is found in blockbuster drugs like the anti-inflammatory celecoxib and various kinase inhibitors.[4][5] The choice of a specific DCPH isomer can dramatically alter reaction rates, yields, and even the regioselectivity of the final product, making a deep understanding of their comparative reactivity essential for efficient and targeted synthesis.

The Role of Chlorine Substitution: Electronic and Steric Effects

The reactivity of a substituted phenylhydrazine is a delicate balance between electronic and steric effects imparted by the substituents on the aromatic ring.[6] Chlorine, being an electronegative atom, exerts a dual electronic influence:

-

Inductive Effect (-I): Through the sigma bond framework, chlorine withdraws electron density from the phenyl ring, making it more electron-deficient. This deactivating effect generally hinders reactions that rely on the aromatic ring's nucleophilicity.[3]

-

Mesomeric Effect (+M): Due to the presence of lone pairs, chlorine can donate electron density to the pi-system of the ring via resonance. This effect is most pronounced at the ortho and para positions.

The net result is that chlorine is an ortho, para-directing but deactivating group. The position of the chlorine atoms determines the extent of these effects on the hydrazine moiety.

Steric hindrance also plays a critical role.[7] Chlorine atoms at the ortho position (e.g., in 2,4-DCPH and 2,6-DCPH) can physically obstruct the approach of reagents to the adjacent hydrazine nitrogen atom, potentially slowing down the initial condensation step with carbonyl compounds.[7]

Comparative Reactivity in Key Synthetic Transformations

The subtle interplay of electronic and steric factors leads to distinct reactivity profiles for each DCPH isomer.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from a phenylhydrazine and a ketone or aldehyde.[4] The mechanism involves the formation of a phenylhydrazone, followed by a[8][8]-sigmatropic rearrangement.[9]

The rate of this reaction is influenced by the electron density of the phenyl ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups, like chlorine, hinder it.[3]

-

2,4-Dichlorophenylhydrazine (2,4-DCPH): This is one of the most commonly used isomers.[10][11] The chlorine at the para position strongly withdraws electrons, reducing the nucleophilicity of the N1 nitrogen and slowing the key rearrangement step. The ortho chlorine adds steric bulk, which can further impede the reaction.

-

3,4-Dichlorophenylhydrazine (3,4-DCPH): With both chlorines in meta and para positions relative to the hydrazine, the deactivating inductive effects are significant.[12] Computational studies have shown that meta isomers of dihalobenzenes can be the most stable due to a lack of electronic interactions between the halogens.[13] This isomer is often used when a 5,6-dichloroindole product is desired.

-

2,6-Dichlorophenylhydrazine: This isomer is highly sterically hindered due to two ortho substituents. This significant steric bulk can make reactions like the Fischer indole synthesis challenging, often requiring more forcing conditions or specialized catalysts. It is a valuable precursor for synthesizing Src kinase inhibitors.[14][15]

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring.[16][17] This reaction is fundamental to the synthesis of many pharmaceuticals.[2][18]

The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups.[16] The reactivity is therefore highly dependent on the nucleophilicity of the hydrazine.

-

Reactivity Trend: The electron-withdrawing nature of the dichlorophenyl ring decreases the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. This generally leads to slower reaction rates.[8]

-

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[8] The substitution pattern on the phenylhydrazine can influence the regiochemical outcome, although this is also heavily dependent on the dicarbonyl substrate and reaction conditions.[19][20] For instance, 2,4-Dichlorophenylhydrazine hydrochloride has been utilized in the synthesis of pyrazole analogues of curcumin.[21]

The following table summarizes the general reactivity profiles of common DCPH isomers.

| Isomer | Key Structural Features | Reactivity in Fischer Indole Synthesis | Reactivity in Pyrazole Synthesis | Common Applications |

| 2,4-DCPH | Ortho and para substitution.[22] | Moderate; slowed by electron withdrawal and some steric hindrance. | Moderate nucleophilicity; widely used. | Precursor for various heterocyclic compounds, including kinase inhibitors and antifungal agents.[10][23] |

| 2,6-DCPH | Two ortho substituents. | Low; significant steric hindrance requires harsher conditions. | Low nucleophilicity due to steric shielding. | Synthesis of potent Src kinase inhibitors.[15] |

| 3,4-DCPH | Meta and para substitution.[24] | Moderate; strong electron-withdrawing effect. | Moderate nucleophilicity. | Intermediate for pharmaceuticals and agrochemicals.[12] |

Visualization of Key Mechanisms and Workflows

To better illustrate the synthetic processes discussed, the following diagrams outline the Fischer indole synthesis mechanism and a typical experimental workflow.

Fischer Indole Synthesis Mechanism

This diagram shows the key steps: (1) Formation of the phenylhydrazone from the dichlorophenylhydrazine and a ketone, (2) Tautomerization to the ene-hydrazine, (3) Acid-catalyzed[8][8]-sigmatropic rearrangement, and (4) Cyclization and elimination of ammonia to form the aromatic indole ring.[4][9]

Caption: Generalized Experimental Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis using 2,4-Dichlorophenylhydrazine

This protocol provides a representative procedure for the synthesis of a substituted indole using 2,4-dichlorophenylhydrazine hydrochloride and cyclohexanone.

Objective: To synthesize 6,8-dichloro-1,2,3,4-tetrahydrocarbazole.

Materials:

-

2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq) [21]* Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst) [25]* Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 2,4-dichlorophenylhydrazine hydrochloride (e.g., 5.0 g) in glacial acetic acid (e.g., 25 mL). [26]2. Addition of Ketone: Add cyclohexanone (1.1 equivalents) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [26]4. Reaction Completion: Continue refluxing for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Cooling and Precipitation: After completion, allow the mixture to cool to room temperature, and then cool further in an ice-water bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [27]

Conclusion and Future Outlook

The isomeric identity of dichlorophenylhydrazine is a critical determinant of its reactivity in major synthetic routes to pharmaceutically relevant heterocycles. A nuanced understanding of the competing electronic and steric effects allows chemists to predict reaction outcomes and select the optimal isomer for a given synthetic target. Isomers with ortho-chlorine substitution, like 2,4-DCPH and 2,6-DCPH, present significant steric challenges but are invaluable for creating specific substitution patterns found in modern therapeutics like kinase inhibitors. Conversely, isomers like 3,4-DCPH are dominated by electronic deactivation. As the demand for complex and highly functionalized drug candidates grows, the strategic use of these dichlorinated building blocks will continue to be a cornerstone of medicinal chemistry and process development. Future research will likely focus on developing novel catalytic systems that can overcome the inherent low reactivity of certain isomers, thereby expanding their synthetic utility even further.

References

- Benchchem. (n.d.). Synthesis of Pyrazoles Utilizing [2-(methylthio)phenyl]hydrazine: An Application Note and Protocol for Researchers.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- Guidechem. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride 5446-18-4 wiki.

- The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.

- ResearchGate. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases.

- Benchchem. (n.d.). Performance Benchmark: [2-(methylthio)phenyl]hydrazine as a Reagent in Organic Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

- PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.).

- NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in....

- ACS Publications. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry.

- Kushwaha. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. DOI.

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- ChemicalBook. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride synthesis.

- MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry.

- YouTube. (2021). Fischer Indole Synthesis.

- YouTube. (2019). synthesis of pyrazoles.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I..

- CymitQuimica. (n.d.). CAS 5446-18-4: Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1).

- Organic Syntheses Procedure. (n.d.). 4.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][10][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. Retrieved from

- PubChem. (n.d.). (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161.

-

PubMed. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][10][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from

- PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.

- PMC. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.

- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.

- ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.

- Sigma-Aldrich. (n.d.). 3,4-Dichlorophenylhydrazine hydrochloride technical grade, 90%.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylhydrazine 98 5446-18-4.

- ChemScene. (n.d.). 5446-18-4 | (2,4-Dichlorophenyl)hydrazine hydrochloride.

- SCBT. (n.d.). 3,4-Dichlorophenylhydrazine hydrochloride | CAS 19763-90-7.

- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024).

- PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.

- NIH. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.

- YouTube. (2023). Organic chemistry series || part-1 || Electronic and steric effect.

- Chegg.com. (2023). Solved The Fischer indole synthesis is a reaction between.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorophenylhydrazine 98 5446-18-4.

Sources

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CAS 5446-18-4: Hydrazine, (2,4-dichlorophenyl)-, hydrochlo… [cymitquimica.com]

- 12. (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. m.youtube.com [m.youtube.com]

- 18. books.rsc.org [books.rsc.org]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2,4-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. chemscene.com [chemscene.com]

- 23. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 27. Bot Verification [rasayanjournal.co.in]

(2,6-Dichlorophenyl)hydrazine in Cyclization Reactions: A Mechanistic and Practical Guide

Abstract

(2,6-Dichlorophenyl)hydrazine hydrochloride is a pivotal reagent in synthetic organic chemistry, valued for its role in constructing complex heterocyclic scaffolds that are central to pharmaceuticals and advanced materials. The strategic placement of two chlorine atoms in the ortho positions of the phenyl ring introduces unique steric and electronic properties that profoundly influence the course and outcome of cyclization reactions. This guide provides an in-depth exploration of the core mechanisms through which (2,6-dichlorophenyl)hydrazine participates in key cyclization reactions, with a primary focus on the Fischer indole synthesis and related transformations. We will dissect the mechanistic pathways, elucidate the causal factors behind experimental choices, and provide validated protocols for practical application in a research and development setting.

Introduction: The Significance of the 2,6-Dichlorophenyl Moiety

(2,6-Dichlorophenyl)hydrazine is more than a simple substituted hydrazine; it is a specialized building block frequently employed in drug discovery and development. The 2,6-dichlorophenyl group is a key structural feature in numerous biologically active molecules, including potent kinase inhibitors used in oncology.[1] The chlorine atoms serve several critical functions:

-

Modulation of Physicochemical Properties : They increase lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability : The C-Cl bonds are strong, and the ortho-substitution can sterically shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), increasing the compound's half-life.

-

Binding Interactions : The chlorine atoms can participate in crucial halogen bonding or other non-covalent interactions within the active site of a biological target, enhancing binding affinity and selectivity.[1]

Understanding the mechanistic behavior of (2,6-dichlorophenyl)hydrazine in forming heterocyclic cores is therefore essential for chemists aiming to leverage these advantages in molecular design.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]

The Core Mechanism

The generally accepted mechanism proceeds through several distinct stages, each influenced by the substrate's electronic and steric profile.[3][5][6]

-

Phenylhydrazone Formation : The reaction begins with the acid-catalyzed condensation of (2,6-dichlorophenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[1][5] This is a standard nucleophilic addition-elimination reaction.

-

Tautomerization : The phenylhydrazone tautomerizes to the more reactive ene-hydrazine isomer.[3][5]

-

[4][4]-Sigmatropic Rearrangement : This is the crucial, often rate-determining, step. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3][7]

-

Rearomatization & Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon forms a five-membered aminal ring.[3][5]

-

Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia, followed by a final proton loss to yield the aromatic indole product.[3][4]

Mechanistic Diagram: Fischer Indole Synthesis

Caption: The mechanistic pathway of the Fischer indole synthesis.

Influence of the 2,6-Dichloro Substituents

The two ortho-chloro groups are electron-withdrawing by induction, which deactivates the phenyl ring. This has several consequences:

-

Nucleophilicity : The initial hydrazine is less nucleophilic, which can slow the formation of the hydrazone compared to electron-rich hydrazines.

-

[4][4]-Sigmatropic Rearrangement : The electron-withdrawing nature of the chlorine atoms can make the key rearrangement step more challenging, often requiring higher temperatures or stronger acids.[2] This is because the rearrangement involves the phenyl ring's π-electrons attacking the imine bond, a process facilitated by higher electron density in the ring.

-

Regioselectivity : When using unsymmetrical ketones, the 2,6-dichloro groups can exert a significant steric influence, potentially directing the cyclization to the less hindered ortho position (if one were unsubstituted). However, with both ortho positions blocked by chlorine, cyclization is forced to occur at one of them, leading to a 4,7-dichloro-substituted indole core. This predictable regioselectivity is a major synthetic advantage.

The Japp-Klingemann Reaction: A Gateway to Hydrazones

While hydrazones for the Fischer synthesis are often formed in situ, the Japp-Klingemann reaction provides an alternative route, especially from β-keto-esters or β-keto-acids.[8] This reaction couples an aryl diazonium salt with an active methylene compound to produce a hydrazone, which can then be subjected to Fischer cyclization conditions.[8][9]

Mechanism Overview

-

Deprotonation : A base removes the acidic proton from the α-carbon of the β-keto-ester, forming an enolate.

-

Azo Coupling : The nucleophilic enolate attacks the aryl diazonium salt (derived from 2,6-dichloroaniline) to form an azo compound.

-

Hydrolysis & Decomposition : The azo intermediate undergoes hydrolysis, followed by decomposition that typically involves the cleavage of an acyl or carboxyl group.

-

Hydrazone Formation : After rearrangement and proton exchange, the final arylhydrazone is formed.[9]

Mechanistic Diagram: Japp-Klingemann Reaction

Caption: Formation of a hydrazone via the Japp-Klingemann reaction.

Synthesis of Pyrazoles

(2,6-Dichlorophenyl)hydrazine is also a key precursor for the synthesis of 1-aryl-substituted pyrazoles, another privileged scaffold in medicinal chemistry.[1] The most common method is a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining hydrazine nitrogen attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.

Experimental Protocols and Data

Protocol: Synthesis of 4,7-Dichloro-1,2,3,4-tetrahydrocarbazole

This protocol describes a representative Fischer indole synthesis using (2,6-dichlorophenyl)hydrazine hydrochloride and cyclohexanone.

Materials:

-

(2,6-Dichlorophenyl)hydrazine hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2,6-dichlorophenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid.

-

Reagent Addition: Add cyclohexanone (1.1 eq) to the stirred suspension.

-

Indolization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases and the pH is neutral (~7-8).

-

Causality: This step neutralizes the acetic acid catalyst, making the product less soluble in the aqueous phase and preparing it for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary

The choice of acid catalyst and reaction conditions significantly impacts the yield of the Fischer indole synthesis.

| Hydrazine Substrate | Carbonyl Partner | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | High | [7] |

| Phenylhydrazine HCl | Cyclohexanone | Acetic Acid | 80 | - | Good | [10] |

| Phenylhydrazine HCl | Butanone | Dioxane | 150 (MW) | 0.25 | 92 | [11] |

Note: Yields are highly substrate-dependent. The table illustrates typical conditions reported for related substrates.

Workflow Visualization

Caption: A typical workflow for a Fischer indole synthesis experiment.

Conclusion

(2,6-Dichlorophenyl)hydrazine is a highly valuable reagent for constructing indole and pyrazole cores. Its unique electronic and steric properties, conferred by the ortho-chloro substituents, present both challenges and synthetic advantages. While the electron-withdrawing nature of the chlorine atoms may necessitate more forcing reaction conditions for the key[4][4]-sigmatropic rearrangement in the Fischer indole synthesis, this is offset by the predictable regiochemical outcomes and the desirable physicochemical properties imparted to the final products. A thorough understanding of these mechanistic nuances is critical for researchers and drug development professionals aiming to efficiently synthesize novel heterocyclic entities with tailored biological activities.

References

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

-

Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]

-

Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Retrieved from [Link]

-

Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Japp-Klingemann-Reaktion. (n.d.). In Wikipedia. Retrieved from [Link]

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. Retrieved from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. testbook.com [testbook.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. Japp-Klingemann_reaction [chemeurope.com]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

An In-Depth Technical Guide to (2,6-Dichlorophenyl)hydrazine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (2,6-Dichlorophenyl)hydrazine, a key chemical intermediate primarily available as its hydrochloride salt. We will delve into its core physicochemical properties, spectral characteristics, and chemical reactivity. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and significant applications as a structural motif in the creation of complex heterocyclic molecules.

Compound Identification and Structural Framework

(2,6-Dichlorophenyl)hydrazine is an aromatic hydrazine derivative. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences its steric and electronic properties, which in turn dictates its reactivity. It is most commonly supplied and handled as a more stable hydrochloride salt to improve shelf-life and solubility in polar solvents.[1]

The foundational identity of this compound is established by its systematic nomenclature and registry numbers. The free base is identified by CAS Number 14763-24-7, while its more common hydrochloride salt is registered under CAS Number 50709-36-9.[2][3]

| Identifier | Value | Source |

| Chemical Name | (2,6-Dichlorophenyl)hydrazine hydrochloride | [2][4] |

| Synonyms | 1-(2,6-Dichlorophenyl)hydrazine hydrochloride | [2] |

| CAS Number | 50709-36-9 (hydrochloride); 14763-24-7 (free base) | [2][3] |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl (hydrochloride); C₆H₆Cl₂N₂ (free base) | [3][5] |

| Molecular Weight | 213.49 g/mol (hydrochloride); 177.03 g/mol (free base) | [3][4] |

| InChIKey | CQNIYLLTIOPFCJ-UHFFFAOYSA-N (hydrochloride) | [2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NN)Cl.Cl (hydrochloride) | [4][6] |

Physicochemical Properties

The physical characteristics of (2,6-Dichlorophenyl)hydrazine hydrochloride are consistent with a substituted aromatic salt. It typically presents as a solid powder, with its stability enhanced by the salt form.

| Property | Value | Source |

| Appearance | White to pale cream or light yellow crystalline powder | [7] |

| Physical State | Solid (at 20°C) | [8] |

| Melting Point | 225 °C (decomposes) or 231 - 232 °C | [5] |

| Boiling Point | No information available | [5] |

| Solubility | The hydrochloride form enhances solubility in polar solvents | [1] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere | [8] |

| Sensitivity | Air sensitive, hygroscopic | [8] |

Spectral Data Analysis: A Structural Confirmation

Spectroscopic analysis is crucial for verifying the identity and purity of (2,6-Dichlorophenyl)hydrazine. The key spectral features are outlined below.

-

¹H NMR Spectroscopy: In a DMSO-d₆ solvent, the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the dichlorophenyl ring will appear in the aromatic region (~7.2-7.6 ppm), while the protons of the hydrazine group (-NHNH₂) will be observable as broader signals at a higher chemical shift, often around 10.4 ppm for the hydrochloride salt form.[6]

-

Mass Spectrometry (MS): The mass spectrum provides definitive proof of the molecular weight. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 176. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent [M+2] and [M+4] peaks.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. N-H stretching vibrations for the hydrazine group are expected in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A strong C-Cl stretching band is also anticipated at lower wavenumbers.[4]

Chemical Properties and Core Reactivity

The reactivity of (2,6-Dichlorophenyl)hydrazine is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety.[9]

Key Reactions:

-

Formation of Hydrazones: It readily undergoes condensation reactions with aldehydes and ketones to form stable (2,6-Dichlorophenyl)hydrazones. This reaction is a cornerstone of its use in synthesis, serving to protect or derivatize carbonyl groups.[10][11]

-

Fischer Indole Synthesis: While sterically hindered by the two ortho-chloro substituents, it can potentially participate in the Fischer indole synthesis with appropriate ketones or aldehydes under acidic conditions to form chlorinated indole derivatives.

-

Synthesis of Heterocycles: It is a critical building block for various nitrogen-containing heterocycles. For instance, its reaction with 1,3-dicarbonyl compounds or their equivalents is a standard method for constructing pyrazole rings.

Caption: General synthesis workflow for (2,6-Dichlorophenyl)hydrazine HCl.

Applications in Research and Drug Development

(2,6-Dichlorophenyl)hydrazine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural precursor for synthesizing more complex, biologically active molecules. [12]Its primary value lies in its role as a versatile building block.

-

Pharmaceutical Intermediates: It is a key intermediate for creating heterocyclic compounds, which form the core of many modern drugs. Substituted phenylhydrazines are integral to the synthesis of new antibacterial, anticancer, antiviral, and antihypertensive agents. [12]* Pyrazole Synthesis: A documented application is its use in preparing pyrazole derivatives, such as 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. Pyrazole rings are a common feature in many pharmaceuticals.

-

Pesticide Development: Beyond pharmaceuticals, this class of compounds is also used to synthesize insecticides, bactericides, and herbicides. [12]

Caption: Logical flow from precursor to potential application.

Safety, Handling, and Toxicity Profile

(2,6-Dichlorophenyl)hydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

-

GHS Classification: It is classified as acutely toxic if swallowed, harmful in contact with skin, and harmful if inhaled. [4][5]It is also known to cause serious skin and eye irritation and may cause respiratory irritation. [4][5]* Signal Word: Danger. [4]* Hazard Statements: H301 (Toxic if swallowed), H312 + H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles, a face shield, and a P2 (or equivalent) respirator is required. All handling should be performed within a chemical fume hood.

Experimental Protocols

8.1 Standard Handling and Weighing Protocol

-

Environment: Conduct all operations within a certified chemical fume hood.

-

PPE: Don appropriate PPE, including double gloves, a lab coat, and approved eye/face protection.

-

Inert Atmosphere: As the compound is air-sensitive and hygroscopic, minimize exposure to the atmosphere. [8]If available, perform manipulations in a glove box.

-

Weighing: Tare a clean, dry glass vial on an analytical balance. Quickly transfer the required amount of (2,6-Dichlorophenyl)hydrazine hydrochloride to the vial and seal it immediately.

-

Cleaning: Decontaminate all surfaces and equipment thoroughly after use.

8.2 Protocol for Liberation of the Free Base from Hydrochloride Salt

Causality: Many organic reactions, particularly those requiring a nucleophilic hydrazine, proceed more efficiently with the free base rather than the hydrochloride salt. The salt form is protonated at the nitrogen, reducing its nucleophilicity. This protocol neutralizes the salt to liberate the more reactive free base. [13]

-

Dissolution: Dissolve the (2,6-Dichlorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethyl acetate).

-

Neutralization: Slowly add a mild aqueous base, such as 10% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the stirred mixture. [13]Monitor the pH to ensure it becomes neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is removed, and the organic layer containing the free base is washed with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the (2,6-Dichlorophenyl)hydrazine free base, which should be used immediately in the subsequent reaction step.

Conclusion

(2,6-Dichlorophenyl)hydrazine is a compound of significant synthetic utility. While its handling requires stringent safety measures due to its toxicity profile, its value as a precursor for complex heterocyclic structures in the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

(2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9. Molbase. [Link]

-

(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909. PubChem. [Link]

-

CAS No : 50709-36-9 | Product Name : (2,6-Dichlorophenyl)hydrazine Hydrochloride. Pharmaffiliates. [Link]

-

MSDS of 2,6-Dichlorophenylhydrazine hydrochloride. Capot Chemical Co., Ltd. [Link]

-

2,6-Dichlorophenylhydrazine hydrochloride, 98+%. Thermo Scientific Chemicals. [Link]

-

SAFETY DATA SHEET - 2,6-Dichlorophenylhydrazine hydrochloride. Fisher Scientific. [Link]

-

2,6-Dichlorophenylhydrazine hydrochloride, 98+%. Thermo Scientific Chemicals. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]

-

(2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366. PubChem. [Link]

-

2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. ZCPC API Manufacturer. [Link]

-

The Future of 2,6-Dichloropyrazine in the Medical Industry. ZCPC API Manufacturer. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-